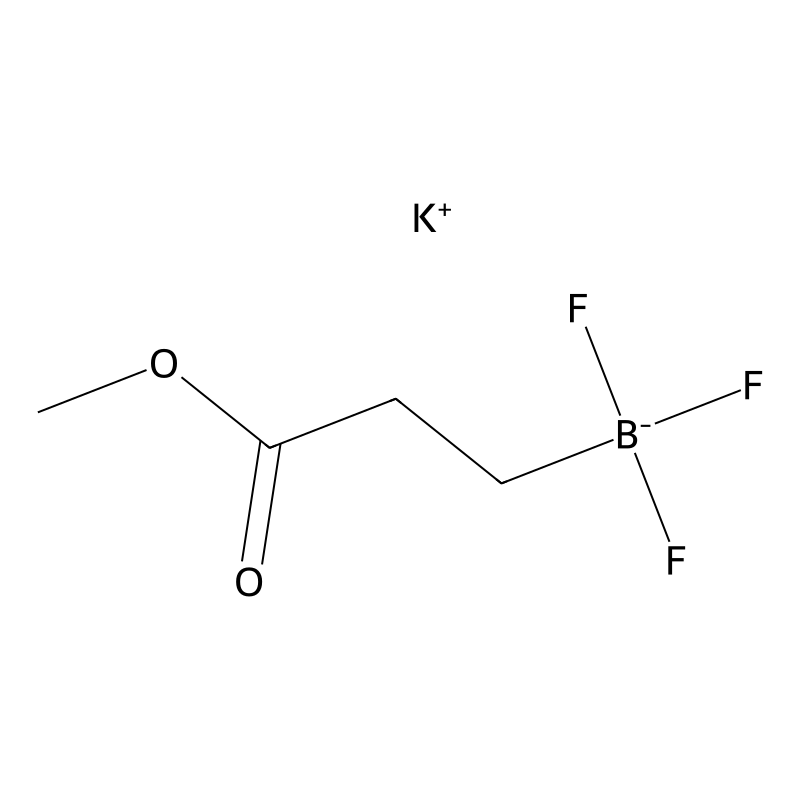

Potassium 3-trifluoroboratopropionate methyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

KTPBE serves as a methylating agent. Methylation refers to the introduction of a methyl group (CH3) into a molecule. KTPBE can be used to methylate various organic compounds, potentially leading to the creation of new molecules with desired properties [].

Building block in organic chemistry

KTPBE's structure incorporates a functional group known as a trifluoroborate (BF3). This moiety can be used as a precursor to other functional groups, making KTPBE a valuable building block in organic synthesis. Researchers can utilize KTPBE to introduce the trifluoroborate group into target molecules, enabling further chemical transformations.

Study of medicinal chemistry

KTPBE may be a useful tool in medicinal chemistry research. The ability to introduce methyl groups or trifluoroborate moieties can be helpful in synthesizing novel drug candidates or modifying existing ones to improve their properties.

Potassium 3-trifluoroboratopropionate methyl ester is a chemical compound with the molecular formula C₄H₇BF₃KO₂. It features a trifluoroborate group, which imparts unique properties to the compound, particularly in its reactivity and applications in various fields. The compound is classified as harmful if swallowed and can cause skin irritation, indicating the necessity for careful handling in laboratory settings .

The synthesis of potassium 3-trifluoroboratopropionate methyl ester typically involves several steps:

- Formation of Trifluoroborate: The initial step usually involves reacting boron trifluoride with an appropriate alcohol or carboxylic acid to form a boronate ester.

- Esterification: The reaction of the boronate with methyl propionate can yield the desired methyl ester.

- Potassium Salt Formation: Finally, potassium hydroxide or potassium carbonate is added to convert the compound into its potassium salt form.

These methods highlight the versatility of boron chemistry and its applications in synthetic organic chemistry .

Potassium 3-trifluoroboratopropionate methyl ester finds utility in various applications:

- Organic Synthesis: It serves as a reagent in cross-coupling reactions, particularly useful in synthesizing pharmaceuticals and agrochemicals.

- Proteomics Research: The compound is employed in proteomics for labeling and studying proteins due to its reactive nature .

- Material Science: Its unique properties may be explored in developing new materials with specific electronic or optical characteristics.

Several compounds share similarities with potassium 3-trifluoroboratopropionate methyl ester, particularly those containing boron or trifluoroborate groups. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Potassium Trifluoroborate | KBF₃ | Commonly used as a reagent in organic synthesis |

| Boron Trifluoride | BF₃ | A gaseous compound used in various chemical syntheses |

| Sodium 3-trifluoroboratopropionate | C₄H₇BF₃NaO₂ | Similar structure but with sodium instead of potassium |

Uniqueness

Potassium 3-trifluoroboratopropionate methyl ester stands out due to its specific structural arrangement that combines both a trifluoroborate group and a propionate moiety. This unique combination allows it to participate effectively in nucleophilic substitution reactions while also being applicable in proteomics research and material science.

Systematic Nomenclature

The compound is systematically named potassium trifluoro(3-methoxy-3-oxopropyl)boranuide according to IUPAC guidelines. Alternative designations include:

- Potassium 3-trifluoroboratopropionate methyl ester

- Borate(1-), trifluoro(3-methoxy-3-oxopropyl)-, potassium (1:1), (T-4)-

Molecular Formula and Structural Features

- Molecular Formula: $$ \text{C}4\text{H}7\text{BF}3\text{KO}2 $$

- Molecular Weight: 194.00 g/mol

- Structural Characteristics:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1023357-63-2 | |

| SMILES Notation | B-(F)(F)F.[K+] | |

| InChIKey | NPWJZDRICBCMOK-UHFFFAOYSA-N |

Spectral Identification

- Infrared (IR): Strong absorption bands at 1,320–1,100 cm$$^{-1}$$ (B–F stretching) and 1,740 cm$$^{-1}$$ (ester C=O).

- Nuclear Magnetic Resonance (NMR):

Historical Development in Organotrifluoroborate Chemistry

Early Discoveries

Organotrifluoroborates were first synthesized in the 1960s as laboratory curiosities, but their practical utility remained unexplored until the 1990s. The pivotal breakthrough came from Vedejs and Molander, who demonstrated their stability and reactivity in cross-coupling reactions.

Synthesis Advancements

Potassium 3-trifluoroboratopropionate methyl ester was first reported in 2010, synthesized via:

- Boronic Acid Precursor: Reaction of 3-methoxy-3-oxopropylboronic acid with potassium bifluoride ($$ \text{KHF}_2 $$).

- Direct Functionalization: Nucleophilic substitution of halomethyltrifluoroborates.

| Year | Milestone | Key Researchers |

|---|---|---|

| 1960 | First organotrifluoroborate synthesis | Thierig, Umland |

| 1995 | Stability studies and Suzuki coupling | Vedejs, Molander |

| 2010 | Commercial availability of this compound | Multiple vendors |

Role in Modern Organoboron Reagent Research

Suzuki-Miyaura Cross-Coupling

This compound excels in palladium-catalyzed Suzuki-Miyaura reactions due to:

- Enhanced Stability: Resists proto-deboronation compared to boronic acids.

- Broad Substrate Compatibility: Couples with aryl chlorides, bromides, and triflates.

Example Reaction:

$$

\text{R–X} + \text{K}[ \text{CH}2\text{CH}2\text{CO}2\text{MeBF}3 ] \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{R–CH}2\text{CH}2\text{CO}_2\text{Me} + \text{KX}

$$

Yield: 75–92% under optimized conditions.

Functional Group Tolerance

The ester and trifluoroborate groups remain intact during reactions involving:

| Application Field | Example Use Case | Reference |

|---|---|---|

| Medicinal Chemistry | Synthesis of PET radiotracers | |

| Materials Science | Functionalized polymer precursors | |

| Catalysis | Ligand design for asymmetric synthesis |

Industrial Adoption

Spectroscopic Properties

Multinuclear Nuclear Magnetic Resonance Studies (¹H, ¹³C, ¹⁹F, ¹¹B)

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Spectroscopy

The ¹H nuclear magnetic resonance spectrum of potassium 3-trifluoroboratopropionate methyl ester reveals characteristic signals consistent with the propionate ester chain structure [1]. The methyl ester protons (OCH₃) appear as a singlet in the range δ 3.68-3.74 parts per million, typical for methoxy groups attached to carbonyl-containing systems [1]. The methylene protons of the propionate chain (CH₂CH₂) exhibit complex multipicity patterns appearing between δ 2.03-2.28 parts per million, with the α-methylene protons (adjacent to the carbonyl) showing characteristic downfield shifts due to the deshielding effect of the carbonyl group [1].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Spectroscopy

The ¹³C nuclear magnetic resonance spectrum provides crucial structural information, particularly regarding the carbon bearing the boron atom [1]. The carbonyl carbon (C=O) appears in the expected range of δ 170-175 parts per million, consistent with ester functionality [1]. The methoxy carbon (OCH₃) resonates at δ 52-55 parts per million, while the methylene carbons of the propionate chain appear between δ 25-30 parts per million [1].

A critical feature observed in organotrifluoroborates is the broadening of the carbon signal bearing the boron atom due to the quadrupolar relaxation mechanism of the ¹¹B nucleus [1]. This carbon typically appears as a broad signal in the range δ 90-150 parts per million, significantly broader than normal carbon signals due to the quadrupole moment of the ¹¹B nucleus [1]. This broadening effect is characteristic of all potassium organotrifluoroborates and serves as a diagnostic feature for the presence of the carbon-boron bond [1].

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F Nuclear Magnetic Resonance) Spectroscopy

The ¹⁹F nuclear magnetic resonance spectrum provides the most diagnostic information for organotrifluoroborates [1]. The fluorine atoms attached to the boron center exhibit chemical shifts in the range δ -129 to -141 parts per million, which is characteristic of fluorines in the trifluoroborate environment [1]. The ¹⁹F nucleus has a zero quadrupolar moment and is only 20% less sensitive than ¹H, making it an excellent nucleus for analyzing potassium organotrifluoroborates [1].

The ¹⁹F nuclear magnetic resonance spectrum typically shows a quartet pattern (1:3:3:1 intensity ratio) due to scalar coupling with the ¹¹B nucleus [1]. The chemical shifts in the ¹⁹F spectrum generally decrease from neutral molecules to anionic species, reflecting the increased electron density on the fluorine atoms in the trifluoroborate anion [1].

Boron-11 Nuclear Magnetic Resonance (¹¹B Nuclear Magnetic Resonance) Spectroscopy

The ¹¹B nuclear magnetic resonance spectrum of potassium 3-trifluoroboratopropionate methyl ester is expected to show a chemical shift in the range δ 6-8 parts per million, consistent with other ester-containing organotrifluoroborates [1]. The ¹¹B nucleus exhibits coupling with the three equivalent ¹⁹F nuclei, resulting in a characteristic quartet pattern [1].

The observation of ¹¹B-¹⁹F coupling constants requires specialized pulse sequences due to the rapid ¹¹B relaxation that often hinders coupling observation through line broadening [1]. Modified ¹¹B nuclear magnetic resonance pulse sequences have been developed to achieve better resolution, allowing clear observation of ¹¹B-¹⁹F coupling constants typically in the range 30-50 Hz for ester derivatives [1].

| Parameter | Value | Reference |

|---|---|---|

| δ(¹H) OCH₃ | 3.68-3.74 ppm | [1] |

| δ(¹H) CH₂CH₂ | 2.03-2.28 ppm | [1] |

| δ(¹³C) C=O | 170-175 ppm | [1] |

| δ(¹³C) OCH₃ | 52-55 ppm | [1] |

| δ(¹⁹F) BF₃ | -132 to -141 ppm | [1] |

| δ(¹¹B) | 6-8 ppm (estimated) | [1] |

| J(¹¹B-¹⁹F) | 30-50 Hz | [1] |

Infrared and Mass Spectrometric Features

Infrared Spectroscopy

The infrared spectrum of potassium 3-trifluoroboratopropionate methyl ester exhibits several characteristic absorption bands that provide structural confirmation [2]. The carbonyl stretch of the ester group appears as a strong absorption band in the range 1700-1750 cm⁻¹, consistent with aliphatic ester functionality [2]. The carbon-hydrogen stretching vibrations of the aliphatic chain appear in the region 2800-3000 cm⁻¹ with medium intensity [2].

The presence of the trifluoroborate group is confirmed by very strong absorption bands in the range 800-1200 cm⁻¹, corresponding to boron-fluorine stretching vibrations [2]. Carbon-fluorine stretching vibrations, if present in substituents, would appear in the range 1000-1300 cm⁻¹ [2]. Additional carbon-carbon stretching vibrations appear in the region 1000-1600 cm⁻¹ with medium intensity [2].

Mass Spectrometry

Accurate mass determination of organotrifluoroborates has been accomplished using electrospray ionization mass spectrometry operating in negative ionization mode [3]. The molecular anion [RBF₃]⁻ typically appears as the base peak in the mass spectrum [3]. For potassium 3-trifluoroboratopropionate methyl ester, the molecular anion would appear at m/z 155 (calculated for C₄H₇BF₃O₂⁻) [3].

Common fragmentation patterns include loss of fluorine atoms, giving rise to [RBF₂]⁻ fragments at m/z M-19 [3]. The trifluoroborate group may also fragment to give BF₃⁻ (m/z 67) and BF₂⁻ (m/z 48) fragments, although these typically appear with low intensity [3]. The organic portion of the molecule may also fragment to give characteristic ester fragmentation patterns [3].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant